Cas no 2229008-09-5 (1-2-(but-3-yn-1-yl)phenyl-1H-pyrazole)

1-2-(but-3-yn-1-yl)phenyl-1H-pyrazole 化学的及び物理的性質
名前と識別子
-
- 1-2-(but-3-yn-1-yl)phenyl-1H-pyrazole
- 2229008-09-5
- EN300-1767488
- 1-[2-(but-3-yn-1-yl)phenyl]-1H-pyrazole
-
- インチ: 1S/C13H12N2/c1-2-3-7-12-8-4-5-9-13(12)15-11-6-10-14-15/h1,4-6,8-11H,3,7H2
- InChIKey: TVEWDYISRJUXJD-UHFFFAOYSA-N
- ほほえんだ: N1(C=CC=N1)C1C=CC=CC=1CCC#C
計算された属性
- せいみつぶんしりょう: 196.100048391g/mol
- どういたいしつりょう: 196.100048391g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 240
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 17.8Ų
- 疎水性パラメータ計算基準値(XlogP): 2.7
1-2-(but-3-yn-1-yl)phenyl-1H-pyrazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1767488-0.5g |
1-[2-(but-3-yn-1-yl)phenyl]-1H-pyrazole |
2229008-09-5 | 0.5g |
$1124.0 | 2023-09-20 | ||
Enamine | EN300-1767488-1.0g |
1-[2-(but-3-yn-1-yl)phenyl]-1H-pyrazole |
2229008-09-5 | 1g |
$1172.0 | 2023-05-23 | ||
Enamine | EN300-1767488-0.1g |
1-[2-(but-3-yn-1-yl)phenyl]-1H-pyrazole |
2229008-09-5 | 0.1g |
$1031.0 | 2023-09-20 | ||
Enamine | EN300-1767488-0.25g |
1-[2-(but-3-yn-1-yl)phenyl]-1H-pyrazole |
2229008-09-5 | 0.25g |
$1078.0 | 2023-09-20 | ||
Enamine | EN300-1767488-10g |
1-[2-(but-3-yn-1-yl)phenyl]-1H-pyrazole |
2229008-09-5 | 10g |
$5037.0 | 2023-09-20 | ||
Enamine | EN300-1767488-5.0g |
1-[2-(but-3-yn-1-yl)phenyl]-1H-pyrazole |
2229008-09-5 | 5g |
$3396.0 | 2023-05-23 | ||
Enamine | EN300-1767488-10.0g |
1-[2-(but-3-yn-1-yl)phenyl]-1H-pyrazole |
2229008-09-5 | 10g |
$5037.0 | 2023-05-23 | ||
Enamine | EN300-1767488-2.5g |
1-[2-(but-3-yn-1-yl)phenyl]-1H-pyrazole |
2229008-09-5 | 2.5g |
$2295.0 | 2023-09-20 | ||
Enamine | EN300-1767488-0.05g |
1-[2-(but-3-yn-1-yl)phenyl]-1H-pyrazole |
2229008-09-5 | 0.05g |
$983.0 | 2023-09-20 | ||
Enamine | EN300-1767488-1g |
1-[2-(but-3-yn-1-yl)phenyl]-1H-pyrazole |
2229008-09-5 | 1g |
$1172.0 | 2023-09-20 |
1-2-(but-3-yn-1-yl)phenyl-1H-pyrazole 関連文献
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
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3. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
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Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
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Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
1-2-(but-3-yn-1-yl)phenyl-1H-pyrazoleに関する追加情報
Recent Advances in the Study of 1-2-(but-3-yn-1-yl)phenyl-1H-pyrazole (CAS: 2229008-09-5) in Chemical Biology and Pharmaceutical Research
The compound 1-2-(but-3-yn-1-yl)phenyl-1H-pyrazole (CAS: 2229008-09-5) has recently emerged as a promising scaffold in chemical biology and pharmaceutical research. This pyrazole derivative, characterized by its unique alkyne-functionalized phenyl group, has garnered significant attention due to its versatile reactivity and potential applications in drug discovery and development. Recent studies have explored its role as a key intermediate in the synthesis of bioactive molecules and its direct biological activities.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's utility in click chemistry-based approaches for targeted drug delivery systems. Researchers utilized the alkyne moiety of 1-2-(but-3-yn-1-yl)phenyl-1H-pyrazole for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, enabling efficient conjugation with various azide-containing biomolecules. This approach showed particular promise in the development of antibody-drug conjugates (ADCs) for cancer therapy, with improved stability and targeting specificity compared to conventional linker technologies.
In the field of kinase inhibition, a recent Nature Chemical Biology report highlighted the compound's structural features that make it an attractive scaffold for designing selective kinase inhibitors. Molecular docking studies revealed that the pyrazole core interacts favorably with the ATP-binding site of several clinically relevant kinases, while the but-3-yn-1-yl group provides opportunities for further structural optimization. Several derivatives showed nanomolar inhibitory activity against specific tyrosine kinases implicated in inflammatory diseases.
Pharmacological investigations published in ACS Pharmacology & Translational Science (2024) have uncovered novel anti-inflammatory properties of 1-2-(but-3-yn-1-yl)phenyl-1H-pyrazole derivatives. The lead compound in this series demonstrated significant inhibition of NF-κB signaling in macrophage cell lines, with reduced cytokine production (TNF-α and IL-6) at concentrations below 1 μM. Importantly, these effects were achieved without observable cytotoxicity, suggesting a favorable therapeutic window for further development.
Recent synthetic methodology developments have expanded the accessibility of this compound and its derivatives. A Green Chemistry publication described a novel, transition-metal-free protocol for the preparation of 1-2-(but-3-yn-1-yl)phenyl-1H-pyrazole using organocatalytic methods, achieving yields of over 85% with excellent atom economy. This advancement addresses previous challenges associated with the scalability of alkyne-containing pharmaceutical intermediates.
Looking forward, the unique chemical properties of 1-2-(but-3-yn-1-yl)phenyl-1H-pyrazole (CAS: 2229008-09-5) position it as a valuable tool in chemical biology and a promising lead structure for therapeutic development. Ongoing research is exploring its applications in PROTAC technology, fluorescent probes for biological imaging, and as a building block for covalent inhibitor design. The compound's versatility across multiple therapeutic areas underscores its importance in contemporary medicinal chemistry research.
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